Dehydroandrographolide succinate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le succinate de déhydroandrographolide est synthétisé à partir de l'andrographolide, un composé lactonique diterpénique extrait de l'Andrographis paniculata . La synthèse implique la réaction de l'andrographolide avec l'anhydride succinique en présence d'un catalyseur tel que la pyridine . Cette réaction forme l'hemi-ester du succinate de déhydroandrographolide .

Méthodes de production industrielle

En production industrielle, le succinate de déhydroandrographolide est souvent converti en ses formes de sel de potassium ou de potassium-sodium pour améliorer la solubilité dans l'eau . La méthode de préparation consiste à dissoudre le succinate de déhydroandrographolide et à le soumettre à une réaction de formation de sel avec du carbonate de sodium et du carbonate de potassium . La solution résultante est ensuite cristallisée pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le succinate de déhydroandrographolide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou l'hydroxyde de potassium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés du succinate de déhydroandrographolide avec des groupes fonctionnels supplémentaires contenant de l'oxygène .

Applications De Recherche Scientifique

Biochemical Properties

Chemical Structure and Synthesis

Dehydroandrographolide succinate is a derivative of andrographolide, synthesized through esterification with succinic anhydride. The synthesis typically involves heating andrographolide with succinic anhydride in the presence of a solvent like pyridine at elevated temperatures under nitrogen atmosphere.

Mechanism of Action

The compound exhibits several biological activities, including:

- Antiviral Effects : It has been shown to inhibit the replication of viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV) by directly interacting with viral particles.

- Anti-inflammatory Properties : this compound modulates inflammatory responses by targeting key signaling pathways, including vascular endothelial growth factor receptor 2 (VEGFR2) signaling, promoting endothelial barrier repair.

Therapeutic Applications

This compound is primarily utilized in the following areas:

Infectious Diseases

It is clinically used for treating various viral infections, including:

- Viral Pneumonia : The compound has demonstrated efficacy in treating viral pneumonia and upper respiratory tract infections caused by influenza and other viruses .

- Acute Bronchitis and Dysentery : Its anti-infective properties make it suitable for managing acute bronchitis and dysentery.

Immunomodulation

Recent studies indicate that this compound can enhance immune responses. It is being investigated as a potential immunopotentiator in veterinary medicine, improving vaccination efficacy in animals .

Antithrombotic Effects

Research has highlighted its potential as an antithrombotic agent. In animal models, this compound exhibited superior effects compared to aspirin in preventing thrombosis, demonstrating its capability to influence platelet aggregation and coagulation pathways .

Case Studies and Clinical Research

Several studies have documented the clinical applications of this compound:

- Pharmacokinetics Study : A study involving healthy volunteers assessed the pharmacokinetics of this compound injections, revealing rapid absorption and clearance from the body with a favorable safety profile .

- Adverse Effects Analysis : A meta-analysis of adverse drug reactions associated with andrographolide derivatives reported a low incidence of serious side effects, primarily gastrointestinal disturbances .

Data Tables

Mécanisme D'action

Dehydroandrographolide succinate exerts its effects through several mechanisms:

Immunostimulatory Effects: It enhances the activity of immune cells, leading to improved immune responses.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation.

Antiviral Effects: It interferes with viral replication and the formation of mature viral proteins.

Comparaison Avec Des Composés Similaires

Le succinate de déhydroandrographolide est similaire à d'autres dérivés de l'andrographolide, tels que le succinate de déhydroandrographolide de potassium et le succinate de déhydroandrographolide de potassium-sodium . Ces composés partagent des propriétés anti-inflammatoires et antivirales similaires mais diffèrent par leur solubilité et leur stabilité . Le succinate de déhydroandrographolide est unique en sa capacité à former des sels stables, ce qui améliore son applicabilité clinique .

Liste des composés similaires

- Succinate de déhydroandrographolide de potassium

- Succinate de déhydroandrographolide de potassium-sodium

- Andrographolide

Activité Biologique

Dehydroandrographolide succinate (DAS), a derivative of the traditional herbal remedy Andrographis paniculata, has garnered significant attention for its diverse biological activities. This article reviews the pharmacological properties of DAS, focusing on its effects on platelet aggregation, vascular remodeling, and its clinical applications in treating various diseases.

Overview of this compound

DAS is primarily recognized for its immunomodulatory, anti-inflammatory, and anti-viral properties. It is commonly used in China for treating viral pneumonia and upper respiratory infections, showcasing its potential as a therapeutic agent in infectious diseases . The compound is administered through injections, often salified with potassium or sodium salts to enhance its solubility and bioavailability.

- Antithrombotic Effects : DAS has been shown to inhibit platelet aggregation significantly. In a study involving Sprague-Dawley rats, DAS treatment resulted in a dose-dependent reduction in platelet aggregation rates. The effective dose (ED50) was calculated to be approximately 386.9 mg/kg . The mechanism involves the inhibition of thromboxane A2 (TXA2), which plays a crucial role in platelet activation and aggregation.

- Impact on Coagulation Parameters : DAS affects various coagulation parameters, including prothrombin time (PT), activated partial thromboplastin time (APTT), fibrinogen levels, and thrombin time (TT). High doses of DAS significantly shortened PT and altered APTT and TT, indicating its influence on the coagulation cascade .

- Regulation of Vascular Remodeling : Recent studies have indicated that potassium this compound (PDA), a variant of DAS, can regulate the MyD88/CDH13 signaling pathway, enhancing vascular injury-induced pathological remodeling. This suggests a protective role against vascular diseases by maintaining endothelial barrier function .

Pharmacokinetics

The pharmacokinetic profile of DAS reveals rapid absorption and clearance from the bloodstream. A study involving healthy volunteers demonstrated that DAS had a maximum plasma concentration () ranging from 4.82 mg/L to 26.90 mg/L depending on the dose (80 mg to 320 mg). The mean half-life () was approximately 1.51–1.89 hours, indicating the need for multiple small doses to maintain effective therapeutic levels .

Adverse Reactions

While DAS is generally well-tolerated, adverse reactions can occur. A systematic review reported an incidence of adverse drug reactions (ADRs) at around 4.04% among participants using various andrographolide derivatives, with gastrointestinal disturbances being the most common . Serious ADRs were rare but included life-threatening conditions such as anaphylaxis.

Case Studies and Clinical Applications

DAS has been investigated in various clinical settings:

- Infantile Pneumonia : A systematic review highlighted the efficacy of potassium this compound injections in treating infantile pneumonia, demonstrating significant improvements in clinical outcomes compared to standard treatments .

- Viral Infections : Clinical studies have established DAS's role in managing viral pneumonia and upper respiratory infections, showcasing its immunostimulatory effects that enhance host defense mechanisms against pathogens .

Summary of Research Findings

Propriétés

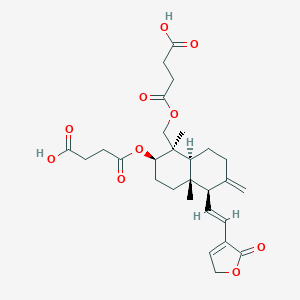

IUPAC Name |

4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHKMAIVPFVDNU-GPTWTFMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026359 | |

| Record name | Dehydroandrographolide succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786593-06-4 | |

| Record name | Dehydroandrographolide succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.